molecular formula C23H20N2O2 B5968207 N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide

N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide

Cat. No. B5968207
M. Wt: 356.4 g/mol
InChI Key: OELXKYADVFTWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide, also known as BMB, is a fluorescent organic compound that is widely used in scientific research. BMB is a versatile molecule that has a wide range of applications in biomedical research, including drug discovery, molecular imaging, and diagnostic assays. In

Mechanism of Action

N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide works by binding to specific biomolecules, such as proteins and nucleic acids, and emitting fluorescence when excited by light. The fluorescence emitted by N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide can be used to track the movement and interactions of these biomolecules in living cells. N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is also used to label specific structures, such as cell membranes and organelles, and to visualize their morphology and function.
Biochemical and Physiological Effects:
N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been shown to have minimal biochemical and physiological effects on living cells. N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is non-toxic and does not interfere with cellular processes, making it an ideal fluorescent probe for in vivo imaging and diagnostic assays. However, the use of N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide in high concentrations or for prolonged periods of time may have adverse effects on cellular function and viability.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is its high sensitivity and specificity for labeling specific biomolecules and structures. N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is also easy to use and can be applied to a wide range of biological samples, including cells, tissues, and organisms. However, one of the main limitations of N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is its photobleaching, which can limit its use in long-term imaging experiments. N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is also sensitive to pH and temperature changes, which can affect its fluorescence properties.

Future Directions

There are several future directions for the use of N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide in scientific research. One future direction is the development of new N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide derivatives with improved photostability and fluorescence properties. Another future direction is the application of N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide in new areas of research, such as neuroscience and immunology. N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide can be used to study the structure and function of neurons and immune cells, and to develop new therapies for neurological and immunological disorders. Finally, N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide can be used in combination with other imaging modalities, such as magnetic resonance imaging and positron emission tomography, to provide a more comprehensive view of biological processes in vivo.

Synthesis Methods

N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide can be synthesized by a variety of methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig coupling, and Sonogashira coupling. In the Suzuki-Miyaura coupling method, N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is synthesized by reacting 2-bromo-5-nitrobenzoxazole with 4-biphenylboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig coupling method involves reacting 2-bromo-5-nitrobenzoxazole with 4-biphenylamine in the presence of a palladium catalyst. The Sonogashira coupling method involves reacting 2-bromo-5-nitrobenzoxazole with 4-ethynylbiphenyl in the presence of a palladium catalyst.

Scientific Research Applications

N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has a wide range of applications in scientific research. One of the most common applications of N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is in drug discovery. N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is used as a fluorescent probe to identify potential drug targets and to screen potential drug candidates. N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is also used in molecular imaging to visualize biological processes in vivo. N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide can be used to label specific biomolecules, such as proteins and nucleic acids, and to track their movement and interactions in living cells. N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is also used in diagnostic assays to detect various diseases, such as cancer and infectious diseases.

properties

IUPAC Name

2-methyl-N-[2-(4-phenylphenyl)-1,3-benzoxazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-15(2)22(26)24-19-12-13-21-20(14-19)25-23(27-21)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELXKYADVFTWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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